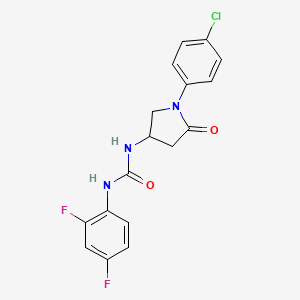
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-difluorophenyl)urea” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group . It also has chlorophenyl and difluorophenyl groups, which are aromatic rings with halogen substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, possibly through a cyclization reaction, followed by the introduction of the phenyl groups . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, along with the chlorophenyl and difluorophenyl groups . The exact three-dimensional structure would depend on the specific arrangement of these groups around the central ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidinone ring and the halogen substituents on the phenyl rings . The carbonyl group in the pyrrolidinone ring could potentially undergo reactions with nucleophiles, while the halogen substituents could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure . For example, the presence of the polar carbonyl group and the halogen substituents could influence its solubility, while the aromatic rings could contribute to its stability .Applications De Recherche Scientifique
Electronic and Optical Properties
A study by Shkir et al. (2018) investigated the electronic and optical properties of a novel chalcone derivative, which shares a structural similarity with 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-difluorophenyl)urea. The research focused on its potential applications in nonlinear optics, revealing that it possesses superior properties suitable for optoelectronic device fabrication.
Crystal Structure and DFT Study
The crystal structure of a related compound was analyzed by Sun et al. (2022). This study provided insights into the molecular configuration and intermolecular interactions, which are crucial for understanding the properties and potential applications of such compounds in scientific research.
Anticancer Properties
A research by Feng et al. (2020) evaluated the antiproliferative activity of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, finding significant effects against various cancer cell lines. This indicates potential applications of these compounds in developing new anticancer agents.
Molecular Structure and Vibrational Spectra
An investigation into the molecular structure and vibrational spectra of a similar compound was conducted by Rahmani et al. (2018). The study provides an understanding of the molecular behavior and potential applications in material science.
Synthesis and Biological Activity
Research on the synthesis and biological activity of related urea derivatives was explored by Ling et al. (2008). This study contributes to the knowledge of how these compounds can be synthesized and their potential applications in biology and medicine.
Inhibition of Chitin Synthesis
A study by Deul et al. (1978) discussed the insecticidal effect of related compounds, focusing on their ability to inhibit chitin synthesis in insects. This research is significant for understanding the potential use of these compounds in pest control.
Nootropic Agents
Valenta et al. (1994) Valenta et al. (1994) synthesized and tested compounds for nootropic activity, which are related to the chemical structure . This suggests potential applications in cognitive enhancement or treatment of cognitive disorders.
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2N3O2/c18-10-1-4-13(5-2-10)23-9-12(8-16(23)24)21-17(25)22-15-6-3-11(19)7-14(15)20/h1-7,12H,8-9H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXVQWNJWDWLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


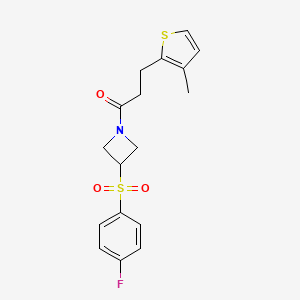
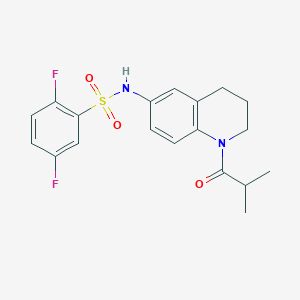
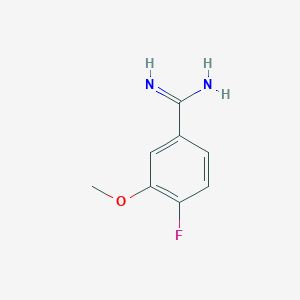
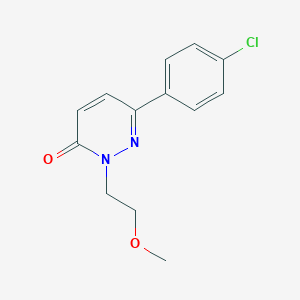
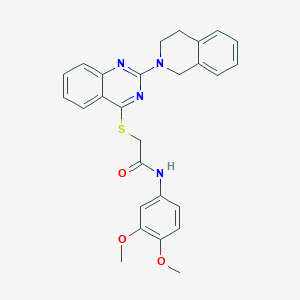
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2637742.png)
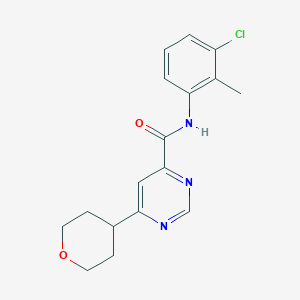
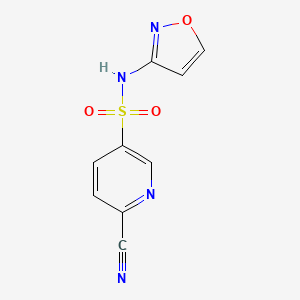
![N-{2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]phenyl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2637747.png)
![2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2637749.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2637751.png)
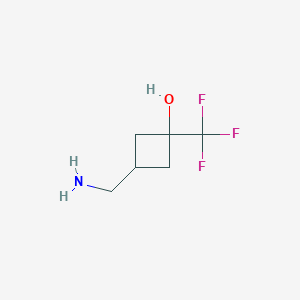
![{[4-(Difluoromethoxy)benzoyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2637754.png)